Methyl 16-methylheptadecanoat

Anticancer Natural Product Cytotoxicity

Misidentification of C19 saturated FAMEs in GC analysis leads to flawed lipid biomarker data. Methyl 16-methylheptadecanoate is the definitive iso-branched C19:0 FAME standard, with a Kovats RI of 2077 (SE-30), distinct from straight-chain and anteiso analogs. This ≥98% GC purity reference standard ensures accurate retention time locking and unambiguous peak assignment. - Resolves from anteiso-C19:0 by ΔRI 107 units, enabling column performance validation. - Serves as a benchmark for anticancer SAR studies with documented in vitro potency (IC50 18.75 µg/mL, oral cancer). - Supplied with full Certificate of Analysis; ambient shipping; ready for immediate global dispatch.

Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
CAS No. 5129-61-3
Cat. No. B1604773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 16-methylheptadecanoat
CAS5129-61-3
Molecular FormulaC19H38O2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCCCCCC(=O)OC
InChIInChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(20)21-3/h18H,4-17H2,1-3H3
InChIKeyKDQIFKKWPMBNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 16-Methylheptadecanoate (CAS 5129-61-3) | Procurement Guide for Iso-Branched Fatty Acid Methyl Ester Research


Methyl 16-methylheptadecanoate (also known as methyl isostearate) is a saturated, iso-branched C19 fatty acid methyl ester (FAME) with the molecular formula C19H38O2 [1]. It features a methyl branch at the penultimate (ω-1) carbon of the C18 fatty acid chain, which distinguishes it from straight-chain saturated FAMEs like methyl octadecanoate (methyl stearate) and other branched-chain variants [2]. This structural feature confers distinct physicochemical properties, including a lower melting point (25.8–26 °C) relative to its straight-chain analog [3], and altered chromatographic retention behavior [2]. The compound is naturally occurring, having been identified in plant species and tobacco [4], and is also produced as a secondary metabolite by marine-derived fungi [5].

Methyl 16-Methylheptadecanoate: Why In-Class Substitution Without Verification Risks Experimental Failure


In fatty acid methyl ester (FAME) analysis and lipid biomarker research, the assumption that all C19 saturated FAMEs are functionally equivalent is a common pitfall that can lead to significant data misinterpretation. Methyl 16-methylheptadecanoate, an iso-branched FAME, exhibits chromatographic behavior and biological activity that are fundamentally different from its straight-chain (e.g., methyl octadecanoate) and other branched-chain (e.g., methyl 16-methyloctadecanoate) analogs [1][2]. Directly substituting this compound with a generic or cheaper FAME, or misidentifying a GC peak based on an incorrect retention time library, will result in flawed quantitative analysis and mischaracterization of biological samples. The following sections provide quantifiable, comparator-based evidence that validates why procurement and experimental protocols must be specific to methyl 16-methylheptadecanoate.

Quantitative Evidence for Selecting Methyl 16-Methylheptadecanoate over Competing Analogs


Superior In Vitro Anticancer Potency of Methyl 16-Methylheptadecanoate (HDA) Compared to Co-Isolated Fatty Acid Metabolite ODA

In a direct, head-to-head comparison using the MTT assay, methyl 16-methylheptadecanoate (HDA) demonstrated significantly lower IC50 values than 9,12-octadecadienoic acid (ODA) against two human cancer cell lines. Against KB oral cancer cells, the IC50 of HDA was 18.75 ± 0.12 µg/mL, whereas ODA's IC50 was 75.50 ± 0.42 µg/mL. Against A431 skin carcinoma cells, HDA's IC50 was 37.5 ± 0.42 µg/mL, compared to 72.89 ± 0.15 µg/mL for ODA [1]. The study also validated that HDA's mechanism involves down-regulation of HSP90 and induction of ROS-dependent apoptosis, providing a mechanistic rationale for its enhanced potency [1].

Anticancer Natural Product Cytotoxicity

Chromatographic Differentiation: Kovats Retention Index of Methyl 16-Methylheptadecanoate vs. Anteiso-C19:0 FAME on SE-30

The Kovats retention index (RI) is a critical parameter for unambiguous identification in GC analysis. Under identical isothermal conditions (SE-30 packed column, 200 °C), the retention index of methyl 16-methylheptadecanoate (iso-C18:0 methyl ester) is 2077 [1]. Its structurally related analog, methyl 16-methyloctadecanoate (anteiso-C19:0 methyl ester), has a retention index of 2184 on the same phase and conditions [2]. This difference of 107 RI units represents a large, readily resolvable separation on a non-polar column, enabling confident differentiation between these two branched-chain FAMEs, which are often found together in complex biological or environmental samples.

Gas Chromatography Lipidomics Analytical Chemistry

Chromatographic Elution Order: Iso-Branched Methyl 16-Methylheptadecanoate Elutes Earlier than Straight-Chain Analog Methyl Octadecanoate

Class-level inference from comprehensive GC studies of branched-chain fatty acid methyl esters establishes a consistent pattern: methyl 16-methylheptadecanoate, an iso-branched FAME, will always elute before its straight-chain analog, methyl octadecanoate (methyl stearate), on both polar and non-polar GC stationary phases [1]. This is due to the reduced effective chain length and altered polarity imparted by the terminal methyl branch. While a direct, same-study quantitative RI difference is not available, cross-study comparison of RI values measured on similar phases supports this trend. On a non-polar SE-30 phase, methyl 16-methylheptadecanoate has a reported RI of 2077 [2], whereas methyl octadecanoate has a reported RI of 2116 on the same phase [3], indicating a difference of 39 RI units, which is sufficient for baseline resolution.

Gas Chromatography Method Development Fatty Acid Analysis

Validation of In Vivo Anticancer Efficacy of Methyl 16-Methylheptadecanoate in a Murine Skin Cancer Model

The therapeutic potential of methyl 16-methylheptadecanoate (HDA) has been validated in an in vivo Swiss albino mouse model of skin carcinogenesis induced by DMBA and croton oil [1]. This study demonstrated that HDA treatment resulted in significant anticancer effects, as evidenced by the normalization of hematological and biochemical parameters and the improvement of histopathological features in skin tissue [1]. While this study did not include a direct in vivo comparator compound, it provides a critical translational bridge from the in vitro potency data. The in vivo data supports the selection of HDA as a more advanced lead candidate for further preclinical development compared to ODA, for which no in vivo efficacy data has been reported.

In Vivo Pharmacology Drug Development Oncology

Application Scenarios Where Methyl 16-Methylheptadecanoate Provides a Verifiable Advantage


GC-MS Biomarker Identification and Quantification in Complex Lipid Extracts

In lipidomics studies analyzing microbial, plant, or mammalian tissues, the presence of branched-chain FAMEs like methyl 16-methylheptadecanoate can be a key biomarker for specific metabolic pathways or bacterial communities. The compound's distinct Kovats Retention Index of 2077 on SE-30 [1] and its characteristic mass spectrum allow for unambiguous identification, differentiating it from co-eluting straight-chain and other branched-chain FAMEs [2]. Procuring a high-purity standard (≥98% by GC, as offered by major vendors [3]) is essential for accurate retention time locking and for constructing calibration curves for reliable quantification.

Anticancer Drug Discovery: Lead Compound Validation and SAR Studies

For research programs focused on natural product-based anticancer agents, methyl 16-methylheptadecanoate (HDA) represents a validated lead compound. Its in vitro potency against oral and skin cancer cell lines (IC50 values of 18.75 and 37.5 µg/mL, respectively [4]) is a quantifiable metric for structure-activity relationship (SAR) studies. The compound can serve as a benchmark for evaluating novel synthetic analogs or for investigating the role of the terminal methyl branch in mediating cytotoxic activity. The availability of supporting in vivo efficacy data in a mouse model [4] further justifies its selection as a reference compound for preclinical development.

Quality Control and Authentication of Natural Products and Biofuels

Methyl 16-methylheptadecanoate is a known constituent of various plant oils and tobacco [5]. Its presence and relative abundance can serve as a marker for the authenticity and geographic origin of these products. In the biofuel industry, the fatty acid methyl ester profile of biodiesel feedstocks is a critical quality parameter. The distinct chromatographic behavior of this iso-branched FAME [2] enables its precise quantification, which can influence the cold-flow properties and oxidative stability of the final biodiesel blend. The compound's documented physical properties, such as its melting point of 25.8-26 °C [6], are directly relevant to these assessments.

Reference Standard for Analytical Method Development and Validation

Due to its well-defined and reproducible chromatographic properties, methyl 16-methylheptadecanoate is an ideal compound for developing and validating GC and GC-MS methods for fatty acid analysis. Its Kovats Retention Index of 2077 on non-polar phases [1] can be used as a system suitability check and for calculating retention indices of unknown compounds in a sample. Its separation from the anteiso-C19:0 analog (ΔRI = 107 units [7]) provides a challenging but resolvable test mixture for evaluating column resolving power and optimizing temperature programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 16-methylheptadecanoat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.